REACTION_CXSMILES
|
C([O:8][C:9](=[O:21])[CH2:10][NH:11][C:12](=[O:20])[CH2:13][N:14]1[CH2:18][CH2:17][CH2:16][C:15]1=[O:19])C1C=CC=CC=1>C(O)(=O)C.[Pd]>[O:19]=[C:15]1[CH2:16][CH2:17][CH2:18][N:14]1[CH2:13][C:12]([NH:11][CH2:10][C:9]([OH:21])=[O:8])=[O:20]
|
Name
|
N-(2-oxo-1-pyrrolidineacetyl)-glycine benzyl ester
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CNC(CN1C(CCC1)=O)=O)=O
|
Name
|
compound 1.b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CNC(CN1C(CCC1)=O)=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
supported on carbon (Pd/C) at ambient temperature, under a hydrogen
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the syrup obtained
|
Type
|
CUSTOM
|
Details
|
is triturated with anhydrous diethyl ether
|
Type
|
CUSTOM
|
Details
|
a white powder being obtained
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CCC1)CC(=O)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |